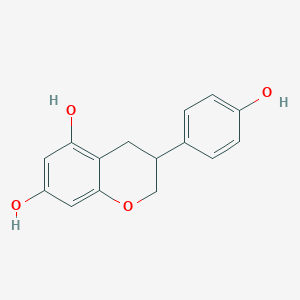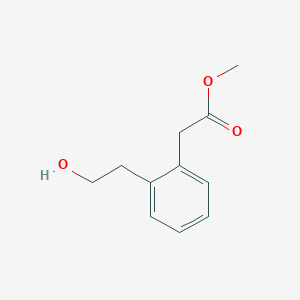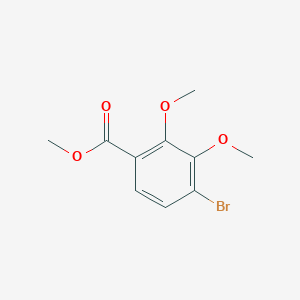
2-Propanone, hexafluoro-, dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, hexafluoro-, dihydrate, also known as hexafluoroacetone dihydrate, is a chemical compound with the molecular formula C3F6O·2H2O. It is a colorless liquid that is highly reactive and used in various industrial and research applications. The compound is known for its high fluorine content, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexafluoroacetone dihydrate can be synthesized through several methods. One common method involves the treatment of hexachloroacetone with hydrogen fluoride (HF). The reaction proceeds as follows:
(CCl3)2CO+6HF→(CF3)2CO+6HCl
This reaction requires careful handling due to the corrosive nature of hydrogen fluoride .
Industrial Production Methods
In industrial settings, hexafluoroacetone dihydrate is produced by the rearrangement of hexafluoropropylene oxide. This process is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Hexafluoroacetone dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroacetic acid.
Reduction: Reduction reactions can convert hexafluoroacetone to hexafluoroisopropanol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of highly electronegative fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are commonly employed.
Major Products Formed
Oxidation: Perfluoroacetic acid.
Reduction: Hexafluoroisopropanol.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Hexafluoroacetone dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a solvent in various industrial processes
Mécanisme D'action
The mechanism by which hexafluoroacetone dihydrate exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms create a highly electronegative environment, making the compound a strong electrophile. This allows it to readily participate in various chemical reactions, including nucleophilic substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluoroisopropanol: Another fluorinated compound with similar reactivity but different physical properties.
Perfluoroacetone: Similar in structure but lacks the dihydrate component.
Uniqueness
Hexafluoroacetone dihydrate is unique due to its high fluorine content and the presence of water molecules, which influence its reactivity and solubility. This makes it particularly useful in applications requiring highly reactive fluorinated compounds .
Propriétés
Numéro CAS |
32836-39-8 |
|---|---|
Formule moléculaire |
C3H4F6O3 |
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-one;dihydrate |
InChI |
InChI=1S/C3F6O.2H2O/c4-2(5,6)1(10)3(7,8)9;;/h;2*1H2 |
Clé InChI |
UNYKSGGIBPCJHB-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(F)(F)F)C(F)(F)F.O.O |
Numéros CAS associés |
684-16-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


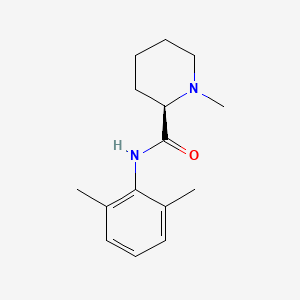
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
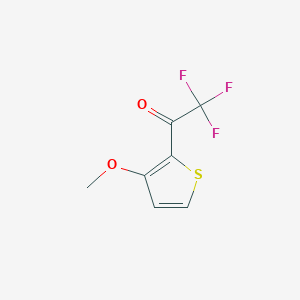
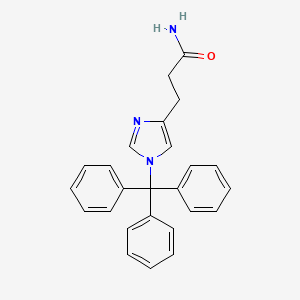


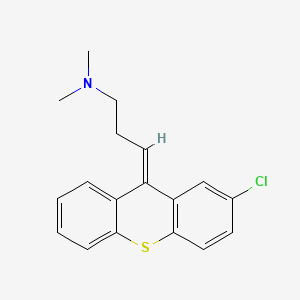
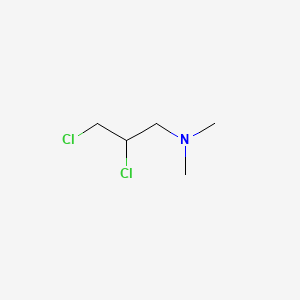
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
